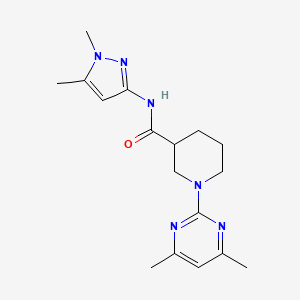
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and piperidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow chemistry techniques to scale up the process efficiently .
化学反応の分析
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups, leading to various substituted derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
科学的研究の応用
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
作用機序
The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may modulate the activity of sodium channels, affecting neuronal signaling and potentially providing therapeutic benefits in conditions like chronic pain or epilepsy .
類似化合物との比較
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
(5-fluoro-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: Lacks the methyl group, which may affect its biological activity.
(5-chloro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: Substitution of fluorine with chlorine can lead to different reactivity and potency.
(5-fluoro-1-methyl-1H-indol-2-yl)(4-methylpiperidin-1-yl)methanone: Methyl substitution on the piperidine ring may alter its pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C21H21FN2O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
(5-fluoro-1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H21FN2O/c1-23-19-8-7-18(22)13-17(19)14-20(23)21(25)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3 |
InChIキー |
SDTRHWIFIONZKC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934965.png)
![Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14934971.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934992.png)


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14934998.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)

